Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 868220-71-7
VCID: VC6997677
InChI: InChI=1S/C23H25N5O6S/c1-31-16-11-14(12-17(32-2)19(16)33-3)18(20-22(30)28-23(35-20)24-13-25-28)26-6-8-27(9-7-26)21(29)15-5-4-10-34-15/h4-5,10-13,18,30H,6-9H2,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5
Molecular Formula: C23H25N5O6S
Molecular Weight: 499.54

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone

CAS No.: 868220-71-7

Cat. No.: VC6997677

Molecular Formula: C23H25N5O6S

Molecular Weight: 499.54

* For research use only. Not for human or veterinary use.

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone - 868220-71-7

Specification

CAS No. 868220-71-7
Molecular Formula C23H25N5O6S
Molecular Weight 499.54
IUPAC Name furan-2-yl-[4-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C23H25N5O6S/c1-31-16-11-14(12-17(32-2)19(16)33-3)18(20-22(30)28-23(35-20)24-13-25-28)26-6-8-27(9-7-26)21(29)15-5-4-10-34-15/h4-5,10-13,18,30H,6-9H2,1-3H3
Standard InChI Key GZOWTIPTMJJUKE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C(=O)C5=CC=CO5

Introduction

Furan-2-yl(4-((6-hydroxythiazolo[3,2-b]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanone is a complex organic compound featuring a diverse array of structural components, including a furan ring, a thiazole moiety, a triazole ring, a piperazine unit, and a methanone group. This compound has garnered significant attention due to its potential biological activities, which are attributed to its intricate molecular structure.

Structural Overview

The compound's molecular formula is C23H25N5O6S, with a molecular weight of approximately 499.54 g/mol. The structural components include:

  • Furan Ring: A five-membered aromatic ring containing oxygen.

  • Thiazole Moiety: A sulfur-containing heterocyclic compound.

  • Triazole Ring: A nitrogen-containing heterocycle.

  • Piperazine Unit: A six-membered ring with two nitrogen atoms.

  • Methanone Group: Contributes to the compound's reactivity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis and conventional heating are employed to enhance reaction rates and yields while reducing reaction times. Purification methods like recrystallization or chromatography are used to isolate the product in high purity.

Biological Activities

Research suggests that compounds with similar structural features exhibit diverse biological activities:

  • Antimicrobial Activity: Furan and thiazole derivatives have shown significant antimicrobial properties against various pathogens.

  • Anticancer Effects: Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anticancer agents.

  • Neuroprotective Properties: Thiazole-based compounds have been linked to neuroprotective effects, which may be beneficial in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Furan-2-yl(4-((6-hydroxythiazolo[3,2-b]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazin-1-yl)methanoneFuran, Thiazole, Triazole, PiperazineAntimicrobial, Anticancer, Neuroprotective
1-(Furan-2-yl)-2-azaspiro[3.4]octaneSpirocyclic structure with FuranAntimicrobial, Anticancer
2-(Furan-2-yl) thiazolo[4,5-b]pyridineThiazole and Furan ringsAntimicrobial
3-Aryl-3-(Furan-2-yl)Propanoic Acid DerivativesFuran and Aryl groupsAntibacterial

Mechanism of Action

The mechanism of action is likely linked to its ability to interact with specific biological targets such as enzymes or receptors. Quantitative data from binding studies can provide insight into its efficacy as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator